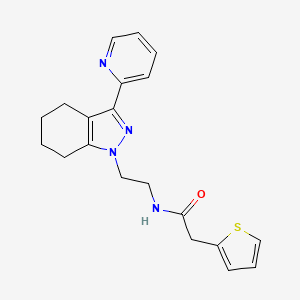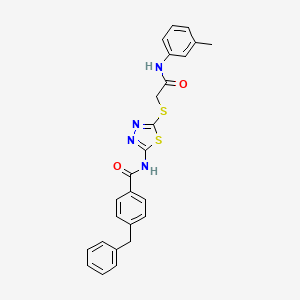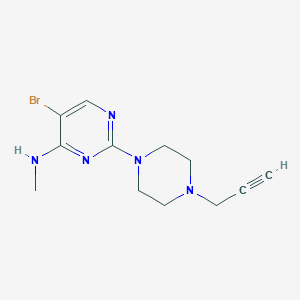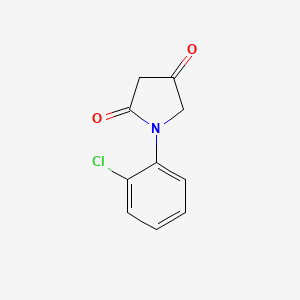![molecular formula C17H15BrN2S2 B2777510 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 362003-64-3](/img/structure/B2777510.png)
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a complex organic compound that features a thiazole ring and a bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor effects . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives have been known to block the biosynthesis of certain bacterial lipids and exhibit cytotoxic effects on tumor cells . This suggests that the compound might interact with its targets, leading to alterations in cellular processes and potentially resulting in cell death or growth inhibition.
Biochemical Pathways
Given the reported antimicrobial and antitumor activities of thiazole derivatives , it’s likely that this compound affects pathways related to cell growth and proliferation, as well as those involved in the synthesis of essential cellular components.
Pharmacokinetics
The molecular docking study of similar compounds has shown promising adme properties . This suggests that the compound might have good bioavailability, although further studies would be needed to confirm this.
Result of Action
Given the reported antimicrobial and antitumor activities of thiazole derivatives , it’s likely that the compound leads to cell death or growth inhibition in targeted cells.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(4-(4-Bromophenyl)thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine are largely determined by its interactions with various biomolecules. The compound has been found to exhibit promising antimicrobial activity, comparable to standard drugs such as norfloxacin (antibacterial) and fluconazole (antifungal) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in microbial growth and survival.
Cellular Effects
In terms of cellular effects, 3-(4-(4-Bromophenyl)thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine has been shown to have significant anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular docking studies have shown that the compound displays a good docking score within the binding pocket of selected proteins, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then coupled with a tetrahydrobenzo[b]thiophene derivative under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, particularly against breast cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl groups but lacks the tetrahydrobenzo[b]thiophene moiety.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another derivative with similar antimicrobial and anticancer properties.
Uniqueness
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to the presence of the tetrahydrobenzo[b]thiophene ring, which may contribute to its enhanced biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S2/c18-11-7-5-10(6-8-11)13-9-21-17(20-13)15-12-3-1-2-4-14(12)22-16(15)19/h5-9H,1-4,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRORURKMNQXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2777428.png)
![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777429.png)

![N-(5-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2777431.png)

![7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B2777435.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2777436.png)

![1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2777440.png)
![1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2777443.png)

![4-Fluorosulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2777445.png)

![2-(4-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2777450.png)
